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Compound of Interest

Compound Name: Osmium--zirconium (1/1)

Cat. No.: B15484641

Stability Showdown: Osmium-Zirconium (1/1) vs.
Its Elemental Building Blocks

A comparative guide for researchers assessing the thermodynamic stability of the Osmium-
Zirconium (OsZr) intermetallic compound relative to its constituent elements, Osmium (Os) and
Zirconium (Zr).

The formation of intermetallic compounds, such as Osmium-Zirconium (OsZr), from their
constituent elements is a critical area of study in materials science. The relative stability of
these alloys compared to the pure elements determines their suitability for high-performance
applications, particularly at elevated temperatures. This guide provides a comparative analysis
of the OsZr (1/1) system, supported by key thermodynamic principles and outlining the
experimental and computational methodologies used to quantify stability.

Elemental Constituents: A Tale of Two Metals

Osmium and Zirconium possess markedly different physical and chemical properties, which in
turn influence the characteristics of their intermetallic offspring.
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Property

Osmium (Os)

Zirconium (Zr)

Crystal Structure

Hexagonal Close-Packed

Hexagonal Close-Packed

(HCP) (HCP)
Melting Point ~3033 °C ~1855 °C
) ~22.59 g/cm?3 (densest stable
Density ~6.52 g/cm?3
element)
) ] High, but more ductile than
Hardness Very high, brittle

Osmium

Key Characteristics

Extremely high melting point
and density, exceptional
hardness, and good corrosion
resistance. Often used as a

hardening agent in alloys.

Excellent heat and corrosion
resistance, low neutron
absorption (making it ideal for
nuclear applications), strong

and malleable.

Assessing Thermodynamic Stability: The Enthalpy

of Formation

The primary metric for evaluating the stability of a compound relative to its constituent elements
is the standard enthalpy of formation (AHf°). This value represents the heat change that occurs
when one mole of a compound is formed from its elements in their standard states.

A negative AHf° indicates that the formation of the compound is an exothermic process,
releasing energy. This signifies that the compound is thermodynamically more stable than a
simple mixture of its constituent elements. Conversely, a positive AHf® would suggest that the
compound is unstable and would require energy input to form.

While specific experimental values for the enthalpy of formation of OsZr are not readily
available in open literature, studies on analogous systems, such as Platinum-Zirconium (Pt-Zr)
alloys, provide valuable insights. First-principles calculations on Pt-Zr intermetallics, including
PtZr, have shown significant negative enthalpies of formation and cohesive energies,
confirming their stability.[1][2] Given the similarities between Osmium and Platinum as platinum
group metals, a similar significant negative enthalpy of formation is anticipated for the OsZr
compound.
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For researchers seeking calculated thermodynamic data, comprehensive materials science
databases serve as an invaluable resource.

Key Computational Materials Science Databases:

e The Materials Project: A robust, open-access database that provides calculated properties
for a vast array of materials, including formation energies.

o AFLOW (Automatic-FLOW for Materials Discovery): A large repository of computational
materials science data, including thermodynamic properties.[3][4][5]

e OQMD (The Open Quantum Materials Database): Another extensive database of DFT-
calculated thermodynamic and structural properties of materials.

Cohesive Energy: A Measure of Bonding Strength

Cohesive energy is the energy required to separate the constituent atoms of a solid to an
infinite distance. A higher cohesive energy generally indicates stronger bonding within the
material. Comparing the cohesive energy of the OsZr alloy to its elemental components
provides another lens through which to view its stability.

Cohesive Energy

Material Cohesive Energy (kJ/mol)

(eV/atom)
Osmium (Os) 788 8.17
Zirconium (Zr) 600 6.22

Data not readily available; a
value greater than the

Osmium-Zirconium (OsZr) weighted average of Os and Zr
is expected for a stable

compound.

Experimental Determination of Stability

The thermodynamic stability of intermetallic compounds like OsZr is typically determined
experimentally using calorimetric techniques. These methods directly measure the heat flow
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associated with the formation or dissolution of the alloy.

High-Temperature Direct Synthesis Calorimetry

This technique is employed for systems where the elements react exothermically at high
temperatures.

Experimental Workflow:

Click to download full resolution via product page
Caption: Workflow for High-Temperature Direct Synthesis Calorimetry.
Protocol:

o Sample Preparation: High-purity osmium and zirconium powders are precisely weighed to a
1:1 atomic ratio. The powders are then thoroughly mixed in an inert atmosphere to prevent
oxidation and cold-pressed into a pellet.

o Calorimetric Measurement: The pellet is dropped into a crucible within a high-temperature
calorimeter, which is maintained at a temperature sufficient to initiate the reaction (e.g.,
>1500 K). The heat evolved during the exothermic formation of OsZr is measured.

» Data Analysis: The measured heat of reaction is corrected for the heat content of the
elemental reactants from room temperature to the reaction temperature. This allows for the
calculation of the standard enthalpy of formation at 298.15 K.

Solution Calorimetry
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This method is suitable when direct reaction is not feasible or is too slow. It involves dissolving

the elemental constituents and the pre-synthesized alloy in a molten metal solvent.

Logical Relationship for AHf® Calculation:

Experimental Measurements

Heat of Solution of Os (AH_sol(Os)) Heat of Solution of Zr (AH_sol(Zr)) Heat of Solution of OsZr (AH_sol(OsZr))

AHf°(OsZr) = [AH_sol(Os) + AH_sol(Zr)] - AH_sol(OsZr)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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